Dihbco

Beschreibung

For instance, highlights the use of phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in flame-retardant epoxy resins, suggesting that Dihbco could serve a similar role . However, the lack of explicit structural data for Dihbco in the evidence necessitates inferential comparisons with structurally or functionally analogous compounds.

Eigenschaften

CAS-Nummer |

142078-77-1 |

|---|---|

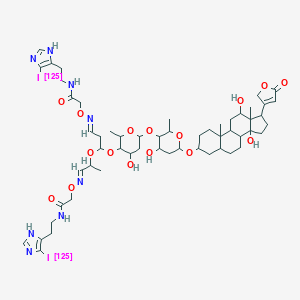

Molekularformel |

C55H80I2N8O16 |

Molekulargewicht |

1359.1 g/mol |

IUPAC-Name |

2-[(E)-[3-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-[(1E)-1-[2-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethylamino]-2-oxoethoxy]iminopropan-2-yl]oxypropylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |

InChI |

InChI=1S/C55H80I2N8O16/c1-29(23-65-75-26-44(70)59-16-11-39-52(57)63-28-61-39)76-46(12-17-64-74-25-43(69)58-15-10-38-51(56)62-27-60-38)80-49-30(2)78-48(22-41(49)67)81-50-31(3)77-47(21-40(50)66)79-34-8-13-53(4)33(19-34)6-7-36-37(53)20-42(68)54(5)35(9-14-55(36,54)72)32-18-45(71)73-24-32/h17-18,23,27-31,33-37,40-42,46-50,66-68,72H,6-16,19-22,24-26H2,1-5H3,(H,58,69)(H,59,70)(H,60,62)(H,61,63)/b64-17+,65-23+/i56-2,57-2 |

InChI-Schlüssel |

YMJSUCJSHDPZGU-DYNKCWONSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |

Isomerische SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(C/C=N/OCC(=O)NCCC8=C(N=CN8)[125I])OC(C)/C=N/OCC(=O)NCCC9=C(N=CN9)[125I])O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O |

Synonyme |

digoxin-iodohistamine(bis(O-carboxymethyloxime)) DIHBCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Dihbco with three categories of compounds: structural analogs , functional analogs , and industrial substitutes , based on data from the provided evidence.

Structural Analogs

- 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A analog): This compound, referenced in (Fig. 1A), features a central propane group linking two phenolic rings. It is widely used in polymer production (e.g., polycarbonates). Compared to Dihbco, which may incorporate a similar aromatic backbone, Bisphenol A lacks phosphorus or sulfur moieties, limiting its flame-retardant efficacy. Thermal stability data for Bisphenol A (decomposition temperature: ~250°C) could contrast with Dihbco if the latter includes heteroatoms like phosphorus, which enhance thermal resistance .

- 4,4'-Sulfonyldiphenol: Another phenolic derivative (, Fig. 1B), this compound contains a sulfonyl group (–SO₂–) bridging two aromatic rings. The sulfonyl group imparts rigidity and chemical resistance, making it suitable for high-performance polymers. Dihbco, if structurally akin, might replace the sulfonyl group with a phosphorus-based linker (e.g., –PH(O)–), as seen in DOPO derivatives, to combine flame retardancy with mechanical strength .

Functional Analogs

- DOPO-Based Flame Retardants: discusses epoxy resins modified with DOPO, an organophosphorus compound. DOPO derivatives exhibit high flame retardancy (limiting oxygen index >30%) due to gas-phase radical quenching and char formation. If Dihbco is a DOPO analog, its performance could be benchmarked against DOPO’s phosphorus content (~14% by mass) and decomposition temperature (~300°C). However, DOPO’s hydrolytic instability under alkaline conditions may contrast with Dihbco’s stability if it incorporates hydrolytically resistant groups (e.g., siloxane bridges) .

- Chlorinated Dibenzodioxins: references chlorinated dibenzodioxins, highly toxic environmental pollutants. Analytical methods for dioxins (e.g., high-resolution mass spectrometry, as noted in ) could be adapted to assess Dihbco’s degradation byproducts .

Industrial Substitutes

- Inorganic Flame Retardants (e.g., Aluminum Trihydroxide): emphasizes inorganic compounds like Al(OH)₃, which decompose endothermically to release water, diluting flammable gases. While cost-effective, these require high loading (40–60 wt%) to achieve efficacy, compromising mechanical properties. Dihbco, as an organic alternative, might achieve comparable flame retardancy at lower concentrations (<20 wt%) due to synergistic mechanisms (e.g., char formation + gas-phase inhibition) .

Data Table: Key Properties of Dihbco and Analogs

LOI = Limiting Oxygen Index

Research Findings and Gaps

- Synthesis Challenges : underscores the importance of pH control and catalysts in preparing complex compounds. Dihbco’s synthesis may require similar precision, particularly if it involves phosphorus incorporation .

- Analytical Limitations: notes that chemical analyses of articles (e.g., polymers) may yield ambiguous results. Dihbco’s quantification in composite matrices could require advanced techniques like X-ray photoelectron spectroscopy (XPS) to confirm surface phosphorus distribution .

- Environmental Impact: No direct data on Dihbco’s ecotoxicity exist in the evidence. Methods from (e.g., mass spectrometry for dioxins) should be adapted to screen for persistent metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.